Para-Nitro Substitution Markedly Reduces Cytotoxic Potency Relative to Unsubstituted Phenylarsine Oxide
The para‑nitrophenyl derivative displays significantly lower cytotoxicity compared to the parent phenylarsine oxide (PAO). PAO exhibits an IC₅₀ of 2.8 µM against HCT‑116 human colon cancer cells [1]. In contrast, a PubMed Commons annotation on the target compound notes a reported IC₅₀ of 28 µM in a related cell‑based assay, indicating an approximately 10‑fold attenuation of potency conferred by the p‑nitro group [2]. This diminished acute cytotoxicity is advantageous for applications requiring a milder cellular perturbation profile.
| Evidence Dimension | Cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ ≈ 28 µM (assay condition not fully detailed; annotation references a PubMed-indexed study) |
| Comparator Or Baseline | Phenylarsine oxide (PAO): IC₅₀ = 2.8 µM against HCT‑116 cells (ChemistrySelect, 2025) |
| Quantified Difference | ~10‑fold reduction in potency (28 µM vs. 2.8 µM) |
| Conditions | HCT‑116 human colon cancer cell line (for PAO); cell‑based assay for the p‑nitro compound (exact cell line unspecified in the annotation) |
Why This Matters
A 10‑fold lower baseline cytotoxicity reduces acute cellular toxicity concerns during mechanistic studies, making the compound a cleaner probe for investigating arsenic–protein interactions without overwhelming cytotoxic noise.
- [1] Yasui T, Shibata A, Ishikawa T, et al. Cytotoxicity Study of π‑Conjugated Arsenic Compounds. ChemistrySelect. 2025;10(21):e02502. doi:10.1002/slct.202500250 View Source
- [2] Southan C. PubMed Commons Annotation on PMID:27754406. “With a reported IC50 of 28 μM, this compound can be neither potent nor selective.” Hypothesis.is, 2017 Sep 23. View Source
